

# N4-Acetylcytidine triphosphate sodium mechanism of action

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Compound of Interest

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An In-depth Technical Guide to the Mechanism of Action of N4-Acetylcytidine

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

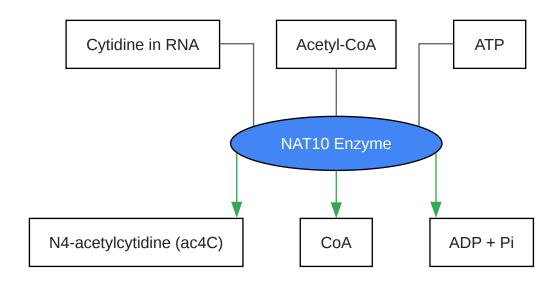
N4-acetylcytidine (ac4C) is a highly conserved post-transcriptional RNA modification that plays a critical role in regulating gene expression and cellular function across all domains of life. While N4-acetylcytidine triphosphate (ac4CTP) serves as the substrate for the in vitro synthesis of ac4C-modified RNA, the "mechanism of action" discussed herein refers to the functional consequences of the ac4C modification within an RNA molecule. This modification is enzymatically installed by N-acetyltransferase 10 (NAT10) in vivo. The presence of ac4C in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and primary microRNAs (pri-miRNAs), profoundly impacts RNA stability, translation efficiency, and structural integrity. Dysregulation of ac4C modification is increasingly implicated in human diseases, particularly cancer, making NAT10 a potential therapeutic target. This guide provides a detailed overview of the core mechanisms of ac4C, experimental protocols for its detection, and its applications in drug development.

## The Enzymatic Basis of N4-acetylcytidine Formation

In eukaryotes, the primary enzyme responsible for catalyzing the formation of ac4C is N-acetyltransferase 10 (NAT10).[1][2][3][4] NAT10 is an ATP-dependent RNA acetyltransferase



that utilizes acetyl-CoA to transfer an acetyl group to the N4 position of cytidine residues within specific RNA sequences.[5] This enzymatic process is fundamental to all downstream functions of ac4C.



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**Caption:** Enzymatic formation of N4-acetylcytidine by NAT10.

#### **Core Mechanisms of Action**

The acetylation of cytidine confers unique biochemical properties that modulate RNA function through several key mechanisms.

## **Enhancement of RNA Stability**

The addition of an acetyl group to cytidine enhances the structural integrity of RNA molecules. [6] This modification can protect RNA from degradation by cellular nucleases, thereby increasing the half-life of the transcript.[7] This is a critical factor for both endogenous RNAs and synthetic mRNA therapeutics. In long non-coding RNAs (IncRNAs), for instance, NAT10-mediated ac4C modification has been shown to promote stabilization and increase expression levels.[7]

## **Increased Translational Efficiency**

The presence of ac4C in mRNA is strongly correlated with increased protein translation.[8][9] [10] This modification, particularly when located in the coding sequence (CDS) or 5'



untranslated region (UTR), can facilitate more efficient ribosome binding and initiation.[6] By promoting translation, ac4C plays a vital role in regulating the expression of key proteins involved in various cellular processes.

## **Regulation of RNA Structure and Biogenesis**

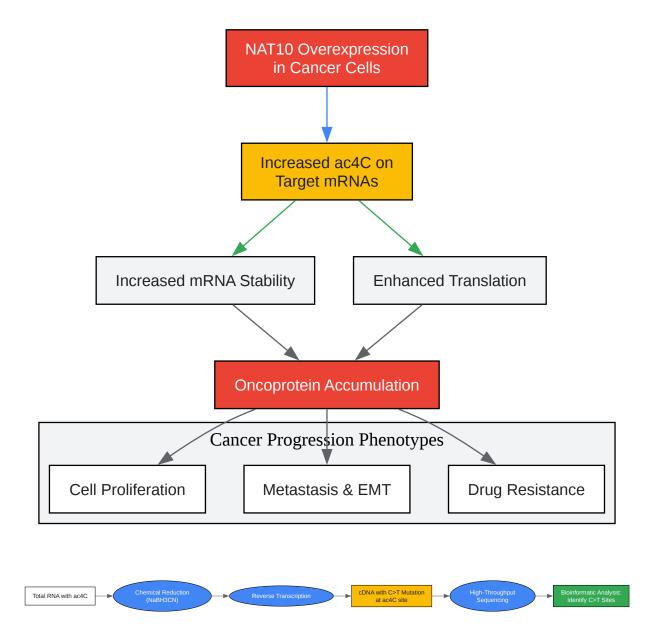
ac4C is integral to the structure and function of non-coding RNAs.

- rRNA: In 18S rRNA, ac4C is crucial for proper ribosome assembly and function.[3][7] Its
  absence can lead to defects in rRNA processing and a reduction in translational capacity.[5]
- tRNA: ac4C is often found in the anticodon loop of tRNAs, such as tRNA-Ser and tRNA-Leu, where it ensures accurate codon recognition and maintains translational fidelity.[2][7]
- pri-miRNA: Recent studies have shown that NAT10 acetylates primary microRNAs (pri-miRNAs). This ac4C modification enhances the interaction between the pri-miRNA and the DGCR8 microprocessor component, promoting the processing of pri-miRNAs into precursor miRNAs (pre-miRNAs) and thus increasing the biogenesis of mature miRNAs.[11][12]

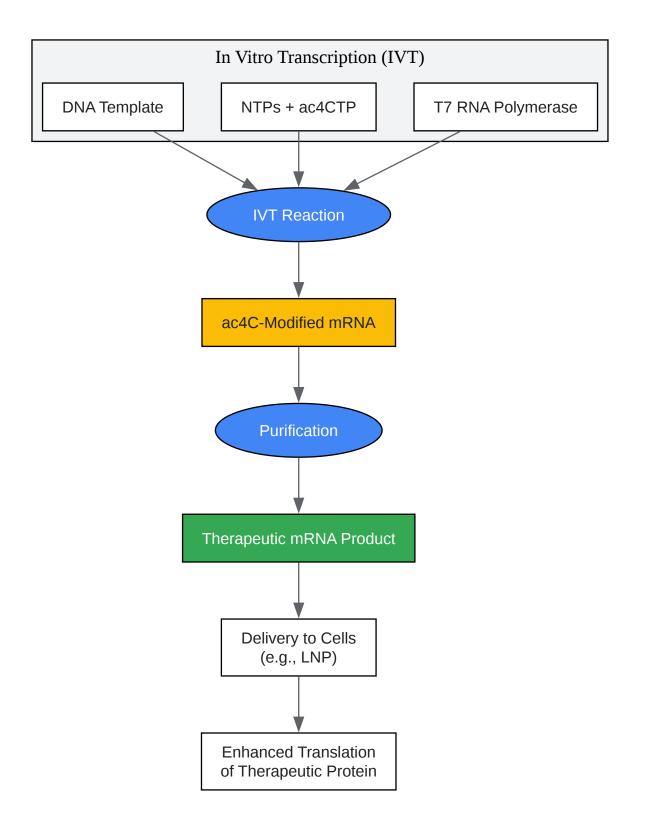
## **Role in Disease and Signaling Pathways**

Dysregulation of NAT10 and the subsequent alteration in ac4C levels are linked to numerous human diseases, most notably cancer.[1][4][8] NAT10 is often overexpressed in malignant tumors and can act as an oncogene by enhancing the stability and translation of cancer-promoting transcripts.[8]









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